N-Ethyl Esmolol-d5 is a deuterated analog of N-Ethyl Esmolol, which is a selective beta-1 adrenergic antagonist primarily used in clinical settings for the rapid control of heart rate, particularly in cases of atrial fibrillation or atrial flutter. The incorporation of deuterium atoms into the molecular structure enhances its stability and allows for more precise pharmacokinetic studies.
N-Ethyl Esmolol-d5 is synthesized from N-Ethyl Esmolol through methods that incorporate deuterium into the ethyl group. It is primarily utilized in research settings to investigate the drug's metabolic pathways and pharmacodynamics.
N-Ethyl Esmolol-d5 falls under the category of small molecule pharmaceuticals, specifically classified as a beta-blocker. Its chemical structure is denoted by the formula C15H23D5NO4, indicating the presence of five deuterium atoms.
The synthesis of N-Ethyl Esmolol-d5 involves several key steps:
The technical aspects of synthesizing N-Ethyl Esmolol-d5 focus on maintaining high purity levels during the reaction processes. Advanced techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium.
The molecular structure of N-Ethyl Esmolol-d5 is characterized by its beta-blocking properties and includes a phenolic ring connected to an ethylamine moiety. The presence of deuterium alters its physical properties slightly compared to its non-deuterated counterpart.
N-Ethyl Esmolol-d5 can undergo several chemical reactions, including:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions under which these reactions occur are critical for maintaining the integrity of the deuterated structure.
The mechanism of action for N-Ethyl Esmolol-d5 mirrors that of traditional beta-blockers, primarily blocking beta-1 adrenergic receptors in cardiac tissue. This action leads to decreased heart rate and myocardial contractility.
Pharmacokinetic studies utilizing N-Ethyl Esmolol-d5 allow researchers to trace the drug's metabolism and distribution within biological systems, providing insights into its efficacy and safety profile.
Relevant analyses often include high-performance liquid chromatography (HPLC) to determine purity levels and assess stability over time.
N-Ethyl Esmolol-d5 has significant applications in scientific research:
The unique properties of N-Ethyl Esmolol-d5 make it an invaluable tool in both clinical pharmacology and pharmaceutical research, allowing for enhanced understanding of beta-blocker dynamics in various therapeutic contexts.
N-Ethyl Esmolol-d5 (CAS: Not explicitly listed; see [2]) is a deuterium-labeled isotopologue of the beta-adrenergic blocker derivative N-Ethyl Esmolol. Its molecular formula is C₁₅H₁₈D₅NO₄, with a precise molecular weight of 286.38 g/mol [2]. The deuterium atoms replace all five hydrogens in the ethylamine side chain (–N–CH₂–CH₃ → –N–CD₂–CD₃), as confirmed by its SMILES notation: [2H]C([2H])([2H])C([2H])([2H])NCC(O)COc1ccc(CCC(=O)OC)cc1
[2]. This targeted deuteration at the ethyl group is strategically designed to preserve the core pharmacophore—the aryloxypropanolamine moiety—while creating a distinct isotopic signature for analytical tracking [7].
The IUPAC name, methyl 3-[4-[2-hydroxy-3-(1,1,2,2,2-pentadeuterioethylamino)propoxy]phenyl]propanoate, explicitly defines the deuterium positions [2] [5]. The isotopic purity typically exceeds 95%, ensuring minimal interference from non-deuterated species in sensitive applications [7].
Table 1: Molecular Characteristics of N-Ethyl Esmolol-d5
Property | Specification |
---|---|
Molecular Formula | C₁₅H₁₈D₅NO₄ |
Molecular Weight | 286.38 g/mol |
Exact Mass | 286.194 Da |
Deuteration Sites | Ethyl group (–N–CD₂–CD₃) |
Isotopic Purity | >95% |
The structural and functional distinctions between N-Ethyl Esmolol-d5 and its non-deuterated counterparts are critical for research applications:
Table 2: Structural and Functional Comparison with Related Compounds
Compound | Molecular Weight | Deuteration | Key Metabolic Feature |
---|---|---|---|
N-Ethyl Esmolol-d5 | 286.38 g/mol | Ethyl group | Enhanced metabolic tracing |
N-Ethyl Esmolol | 281.35 g/mol | None | Esterase hydrolysis |
Esmolol (Parent Drug) | 295.34 g/mol | None | Rapid esterase hydrolysis (<9 min) [3] |
Spectroscopic profiling enables unambiguous identification and purity assessment of N-Ethyl Esmolol-d5:
Table 3: Spectroscopic Signatures of N-Ethyl Esmolol-d5
Technique | Key Features | Analytical Utility |
---|---|---|
MS | [M+H]⁺ at m/z 287.19; fragments at 178.1, 109.1 | Quantitation; metabolic tracking |
NMR | ¹H-NMR: Loss of ethyl signals; ²H-NMR: Quintuplets at δ ~2.55/1.05 ppm | Deuteration site confirmation |
IR | C–D stretches (2100–2200 cm⁻¹); C=O (1735 cm⁻¹) | Functional group verification |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: